molecular formula C8H15NO3 B1279068 (R)-tert-Butyl (1-oxopropan-2-yl)carbamate CAS No. 82353-56-8

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate

Cat. No. B1279068
CAS RN: 82353-56-8
M. Wt: 173.21 g/mol
InChI Key: OEQRZPWMXXJEKU-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-tert-Butyl (1-oxopropan-2-yl)carbamate” is a chemical compound with the CAS Number: 82353-56-8 . It has a molecular weight of 173.21 and its IUPAC name is tert-butyl (1R)-1-methyl-2-oxoethylcarbamate . The compound is typically stored in an inert atmosphere, under -20C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 248.5±23.0 °C at 760 mmHg and a melting point of 86-87ºC . The compound is a solid in its physical form .

Scientific Research Applications

Inhibition of Acetyl- and Butyrylcholinesterase Enzymes

This compound has been evaluated for its in vitro ability to potentially inhibit the acetyl- and butyrylcholinesterase enzymes . The inhibitory potency was generally stronger against butyryl- compared to acetylcholinesterase . Some of the compounds showed a promising inhibition of both enzymes .

Antiviral Activity

Indole derivatives, which include this compound, have been reported to possess antiviral activity . These derivatives have been prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . This makes them valuable in the development of new therapeutic agents for the treatment of inflammatory diseases .

Anticancer Activity

Indole derivatives have shown potential in anticancer research . They have been found to exhibit cytotoxic effects against various cancer cell lines .

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity . This makes them valuable in the development of new therapeutic agents for the treatment of HIV .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This makes them valuable in the development of new therapeutic agents for the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . This makes them valuable in the development of new therapeutic agents for the treatment of microbial infections .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This makes them valuable in the development of new therapeutic agents for the treatment of diabetes .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its use and effects would likely depend on the specific context in which it’s applied.

Safety and Hazards

The compound has been assigned the signal word “Warning” and the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQRZPWMXXJEKU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448003
Record name (R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate

CAS RN

82353-56-8
Record name 1,1-Dimethylethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82353-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Reactant of Route 2
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Reactant of Route 3
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Reactant of Route 4
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Reactant of Route 5
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Reactant of Route 6
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.